molecular formula C19H24N4O B2975114 3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline CAS No. 2309603-56-1

3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline

Cat. No.: B2975114
CAS No.: 2309603-56-1
M. Wt: 324.428
InChI Key: QEYBSTGDFBGVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]-N,N-dimethylaniline is a complex organic compound that features an imidazole ring, a bicyclic octane structure, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline involves multiple steps, starting with the construction of the imidazole ring and the bicyclic octane structure. The imidazole ring can be synthesized using a variety of methods, including the reaction of glyoxal with ammonia . The bicyclic octane structure, specifically the 8-azabicyclo[3.2.1]octane scaffold, can be constructed through enantioselective methods .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the imidazole ring or the bicyclic structure.

    Substitution: The dimethylaniline moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced forms of the bicyclic structure.

Scientific Research Applications

3-[3-(1H-imidazol-1-yl)-8-azabicyclo[32

Mechanism of Action

The mechanism of action of 3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with a bicyclic structure.

    Omeprazole: An antiulcer drug containing an imidazole ring.

Uniqueness

3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline is unique due to its combination of an imidazole ring, a bicyclic octane structure, and a dimethylaniline moiety. This unique structure may confer specific biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-21(2)15-5-3-4-14(10-15)19(24)23-16-6-7-17(23)12-18(11-16)22-9-8-20-13-22/h3-5,8-10,13,16-18H,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYBSTGDFBGVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.